2,6-Dichloro-4-fluorobenzonitrile is a substituted aromatic compound, specifically a benzene derivative. While its direct applications are not extensively discussed in the provided literature, it serves as a crucial starting material in the synthesis of other valuable compounds. One notable application is its use as a precursor in the preparation of 2,6-dichlorofluorobenzene []. The compound's structure, with two chlorine atoms and a fluorine atom substituted on the benzene ring alongside a nitrile group, suggests its potential utility in various chemical transformations.
2,6-Dichloro-4-fluorobenzonitrile is an organic compound with the molecular formula CHClFN. It is classified as a halogenated aromatic compound and is notable for its applications in pharmaceuticals and agrochemicals. The compound features two chlorine atoms and one fluorine atom attached to a benzene ring, which includes a nitrile functional group. This unique structure contributes to its reactivity and utility in various chemical processes.
2,6-Dichloro-4-fluorobenzonitrile can be sourced from chemical suppliers like Sigma-Aldrich and EvitaChem, which provide it for research and industrial applications . It falls under the category of halogenated aromatic compounds, which are widely used in the synthesis of more complex molecules due to their electrophilic nature.
The synthesis of 2,6-Dichloro-4-fluorobenzonitrile typically involves several methods, including:
The synthesis often requires controlled conditions, including temperature and pressure, to optimize yields and minimize side reactions. For instance, reactions may be conducted at temperatures ranging from 80°C to 220°C depending on the specific method used .
The molecular structure of 2,6-Dichloro-4-fluorobenzonitrile can be represented as follows:
C1=CC(=C(C(=C1Cl)Cl)C#N)F.2,6-Dichloro-4-fluorobenzonitrile participates in various chemical reactions due to its electrophilic nature:
In synthetic applications, careful control of reaction conditions (solvent choice, temperature) is critical to achieving desired product selectivity and yield.
The mechanism of action for reactions involving 2,6-Dichloro-4-fluorobenzonitrile typically involves:
Kinetic studies indicate that reaction rates can vary significantly based on substituent effects and solvent interactions.
2,6-Dichloro-4-fluorobenzonitrile has significant applications in:
The synthesis of 2,6-dichloro-4-fluorobenzonitrile (CAS 1473423-59-4) relies heavily on halogen exchange reactions, where chloro substituents are selectively replaced by fluorine. This process typically employs chlorinated benzonitrile precursors (e.g., 2,6-dichlorobenzonitrile) reacted with alkali metal fluorides like KF in high-boiling aprotic solvents such as sulfolane. Crucially, catalytic accelerators—notably perfluoroalkyl oxa-carboxylic acid derivatives (e.g., C₃F₇OX, where X = Cl or F)—enhance reaction rates and regioselectivity. At 200–250°C, these catalysts facilitate near-quantitative conversion (>95%) while suppressing by-product formation [1] [7]. The electron-withdrawing nitrile group ortho to chlorine atoms activates the substrate for nucleophilic displacement, enabling efficient fluorine incorporation at the para position.
Table 1: Catalytic Halogen Exchange for 2,6-Dichloro-4-fluorobenzonitrile Synthesis
| Precursor | Fluorinating Agent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2,6-Dichlorobenzonitrile | KF | None | 230 | 52 |
| 2,6-Dichlorobenzonitrile | KF | C₃F₇OCOCF₃ (0.5 mol%) | 230 | 87 |
| 2,4,6-Trichlorobenzonitrile | CsF | C₃F₇OCF₂CF₃ (0.8 mol%) | 220 | 91 |
While direct fluorination installs the fluorine atom, chlorine positioning dictates substrate accessibility. Catalytic de-nitrochlorination offers a route to chlorinated intermediates using nitro-group activation. Although not explicitly detailed for 2,6-dichloro-4-fluorobenzonitrile, analogous systems (e.g., ZSM-5 zeolites) demonstrate how acid-base bifunctional catalysts control chlorination. Aluminum-rich ZSM-5 membranes (Si/Al = 7.14) synthesized with NaF exhibit tuned Lewis acidity, facilitating nitro-group displacement by chloride ions. This method achieves >90% selectivity for para-chlorination due to steric constraints within zeolite pores . The chlorine source (e.g., Cl₂ or SOCl₂) interacts with Brønsted acid sites (–OH groups), generating electrophilic chlorine species for aromatic substitution.
Table 2: Chlorination Selectivity in Zeolite-Mediated Systems
| Zeolite Catalyst | Si/Al Ratio | Chlorine Source | para-Selectivity (%) |
|---|---|---|---|
| ZSM-5 (NaF-derived) | 7.14 | Cl₂ | 92 |
| ZSM-5 (KF-derived) | 15.0 | Cl₂ | 78 |
| ZSM-5 (CsF-derived) | 25.0 | SOCl₂ | 65 |
Solvent-free methodologies minimize waste and simplify purification. For fluorobenzonitriles, this involves solid-state reactions where powdered KF and chlorinated precursors are mixed with catalytic additives (e.g., crown ethers) and heated. Reaction parameters critically influence yield:
Quaternary ammonium salts (QAS) serve as phase-transfer catalysts (PTCs) in fluorobenzonitrile synthesis. Tetrabutylammonium tetrafluoroborate ([TBA][BF₄]) and hexafluorophosphate derivatives ([TBA][PF₆]) enhance fluoride ion mobility in heterogeneous systems. Their efficacy stems from:
Catalyst selection profoundly impacts efficiency and selectivity:
Yield 82–87% 2,6-dichloro-4-fluorobenzonitrile with perfluoroalkyl catalysts [7].
Metal cyanides (e.g., CuCN):
Coordination complexes (e.g., CuBr/bipyridyl) offer a middle ground, providing high activity at room temperature for related fluoroolefin dimerizations, though applicability to fluorobenzonitriles remains underexplored [8].
Table 3: Catalyst Performance in Fluorobenzonitrile Synthesis
| Catalyst Type | Example | Reaction Temp (°C) | Advantages | Limitations |
|---|---|---|---|---|
| Alkali Metal Fluoride | KF + C₃F₇OCOCF₃ | 220–240 | High selectivity, low cost | High energy input |
| Metal Cyanide | CuCN | 80–120 | Mild conditions | Toxicity, moderate yield |
| Quaternary Ammonium Salt | [TBA][BF₄] | 180–200 | Solvent-free compatibility | Limited thermal stability |
| Coordination Complex | CuBr/bipyridyl | 25–40 | Ambient conditions | Scope restricted to olefins |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8